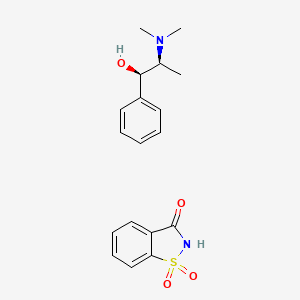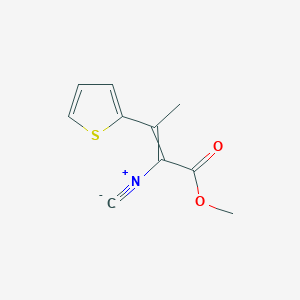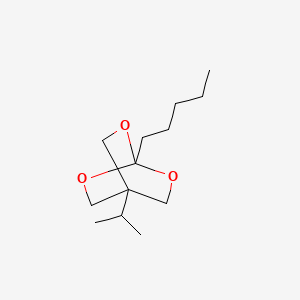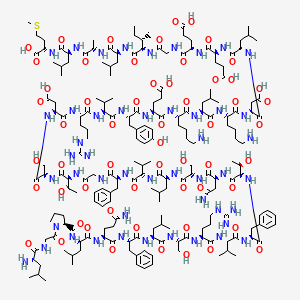
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide is a complex organic compound that features a unique structure combining a furan ring and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran with 1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a lactone or other oxygenated derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The furan ring and adamantane moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)isonicotinamide
- N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)cinnamamide
- 2,3-Pyridinedicarboximide, N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)
Uniqueness
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide is unique due to the presence of both a furan ring and an adamantane moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and potential bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
77694-21-4 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25NO3/c1-16(2)9-13(14(19)21-16)18-15(20)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-13H,3-9H2,1-2H3,(H,18,20) |
InChI Key |
CQJVJQSDDBROOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


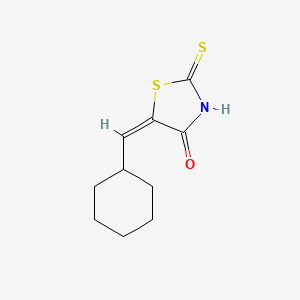
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)





